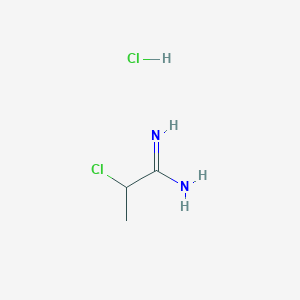
3-(4-溴苯基)-1-丙基吡唑盐酸盐
描述
科学研究应用
抗惊厥活性
对钠通道阻滞剂 3-氨基吡咯(结构上与吡唑相关)的合成和抗惊厥活性研究表明,某些化合物表现出显着的活性,且神经毒性最小。例如,一项研究发现,4-(4-溴苯基)-3-吗啉基吡咯-2-羧酸甲酯在剂量高达 500 mg/kg 时对大鼠表现出保护作用,没有观察到神经毒性,这表明溴苯基取代吡唑在抗惊厥药物开发中的潜力 (Unverferth 等人,1998)。
缓蚀作用
具有吡唑和溴苯基基团的化合物已被研究作为缓蚀剂。例如,杂环二唑(包括吡唑衍生物)被证明可以抑制酸性环境中的铁腐蚀,这凸显了它们作为金属表面保护剂的潜力 (Babić-Samardžija 等人,2005)。
酶抑制
氨基吡唑取代的金属酞菁已被合成,并被发现是 α-葡萄糖苷酶、乙酰胆碱酯酶 (AChE)、人碳酸酐酶 I 和 II 同工型 (hCA I 和 II) 以及丁酰胆碱酯酶 (BChE) 的有效抑制剂。这些发现表明溴苯基取代吡唑在代谢酶研究和治疗应用中的效用 (Güzel 等人,2019)。
抗菌活性
含有溴苯基和吡唑单元的化合物显示出有希望的抗菌活性。例如,1-(4-取代苯基)-4-(4-溴苯基)-5-(卤代-邻羟基苯基)亚氨基-1,2,3-三唑对各种病原菌菌株表现出有效的抗菌活性,表明此类结构在抗菌研究中的潜力 (Zhao 等人,2012)。
作用机制
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and its inhibition could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
Related compounds have been reported to exhibit cytotoxic activity against various cell lines . For instance, a gold (III) complex of a similar compound showed high cytotoxicity against HL-60 (human promyelocytic leukemia) and THP-1 (human monocytic leukemia) cells, and against MDA-MB 231 and MCF-7 (human breast adenocarcinoma) solid tumor cells .
生化分析
Biochemical Properties
3-(4-Bromophenyl)-1-propylpyrazole hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways. Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .
Cellular Effects
The effects of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride on cellular processes are diverse and profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes like superoxide dismutase and catalase, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can alter the levels of ROS within cells, impacting cellular metabolism and gene expression. Furthermore, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the bromophenyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can modulate the activity of transcription factors involved in oxidative stress responses, thereby influencing gene expression and cellular adaptation to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride has been shown to result in sustained modulation of enzyme activities and gene expression, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, toxic effects have been observed, including oxidative damage and impaired cellular metabolism . These findings highlight the importance of dosage optimization in potential therapeutic applications of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride.
Metabolic Pathways
3-(4-Bromophenyl)-1-propylpyrazole hydrochloride is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense . The compound interacts with enzymes such as superoxide dismutase and catalase, influencing the levels of ROS and other metabolites within cells . Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can modulate the activity of metabolic enzymes involved in energy production and cellular respiration, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s bromophenyl group facilitates its binding to transport proteins, allowing for efficient cellular uptake and distribution. Once inside the cell, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization enhances the compound’s ability to modulate cellular metabolism and oxidative stress responses effectively.
属性
IUPAC Name |
3-(4-bromophenyl)-1-propylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2.ClH/c1-2-8-15-9-7-12(14-15)10-3-5-11(13)6-4-10;/h3-7,9H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZVEMYGVIJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-58-8 | |
| Record name | 1H-Pyrazole, 3-(4-bromophenyl)-1-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


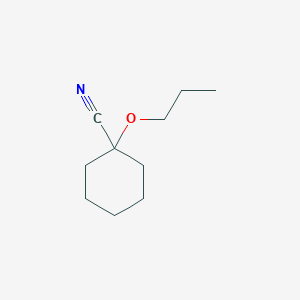
![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)
amine](/img/structure/B1378097.png)
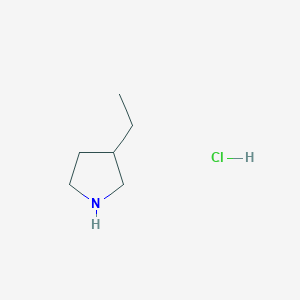
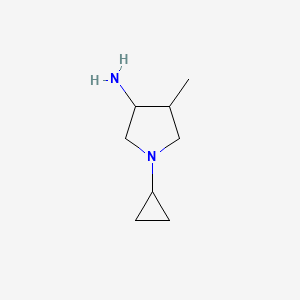

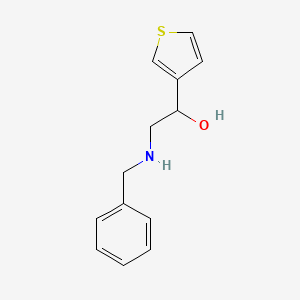

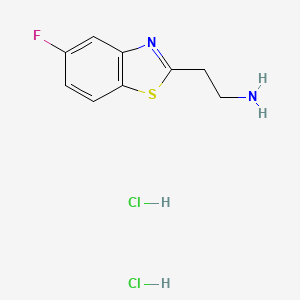
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)
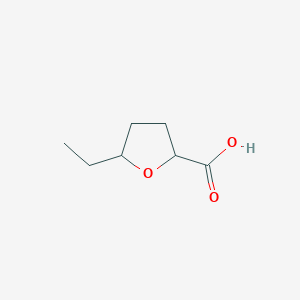
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
